molecular formula C11H14N4O2 B13385772 [(2S,5R)-5-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}oxolan-2-yl]methanol

[(2S,5R)-5-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}oxolan-2-yl]methanol

Cat. No.: B13385772
M. Wt: 234.25 g/mol
InChI Key: IMONOBVOMFRFGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Deaza-2’,3’-dideoxyadenosine is a nucleoside analogue that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is known for its ability to inhibit the replication of the human immunodeficiency virus (HIV) and is used in the synthesis of oligodeoxyribonucleotides . Its unique structure and properties make it a valuable tool in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Deaza-2’,3’-dideoxyadenosine typically involves the modification of the adenine moiety and the pentose sugar. One common method includes the protection of the nucleoside, followed by functionalization at specific positions. For instance, the α-d anomers of 7-Deaza-2’,3’-dideoxyadenosine can be synthesized and functionalized with clickable side chains . The reaction conditions often involve the use of phosphoramidites and solid-phase synthesis techniques .

Industrial Production Methods: Industrial production of 7-Deaza-2’,3’-dideoxyadenosine may involve large-scale synthesis using similar methods as described above. The process includes the protection of nucleosides, functionalization, and purification to achieve high yields and purity. The compound is then stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 7-Deaza-2’,3’-dideoxyadenosine undergoes various chemical reactions, including substitution and functionalization. For example, it can be functionalized with octadiynyl side chains to create clickable adducts .

Common Reagents and Conditions: Common reagents used in these reactions include phosphoramidites, protecting groups, and catalysts for click chemistry. The conditions often involve controlled temperatures and specific solvents to ensure the desired modifications .

Major Products: The major products formed from these reactions include functionalized nucleosides and oligodeoxyribonucleotides. These products are used in various applications, including the synthesis of anomeric DNA and other nucleic acid analogs .

Comparison with Similar Compounds

Uniqueness: 7-Deaza-2’,3’-dideoxyadenosine is unique due to its specific modifications that enhance its antiviral properties and its ability to be functionalized for various applications. Its structure allows for the creation of clickable adducts and the synthesis of modified nucleic acids, making it a versatile tool in scientific research .

Properties

IUPAC Name

[5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c12-10-8-3-4-15(11(8)14-6-13-10)9-2-1-7(5-16)17-9/h3-4,6-7,9,16H,1-2,5H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMONOBVOMFRFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CO)N2C=CC3=C(N=CN=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.